molecular formula C10H14ClNO B1281979 3-Amino-4-phenylbutan-2-one hydrochloride CAS No. 5440-27-7

3-Amino-4-phenylbutan-2-one hydrochloride

Cat. No.: B1281979
CAS No.: 5440-27-7
M. Wt: 199.68 g/mol
InChI Key: NMCSZKJGITYITB-UHFFFAOYSA-N
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Description

3-Amino-4-phenylbutan-2-one hydrochloride is a chemical compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties. The compound is typically available as a white to off-white powder and is soluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-phenylbutan-2-one hydrochloride involves several steps. One common method is the reaction of 4-phenyl-2-butanone with ammonia in the presence of a reducing agent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and automated processes. The raw materials are mixed in precise proportions, and the reaction is monitored using advanced analytical techniques to ensure consistent quality. The final product is then purified and crystallized to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-phenylbutan-2-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Amino-4-phenylbutan-2-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-phenylbutan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-phenylbutan-2-one
  • 4-Phenyl-2-butanone
  • 3-Amino-5-methylhexan-2-one

Uniqueness

3-Amino-4-phenylbutan-2-one hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its hydrochloride form enhances its solubility in water, making it more versatile for various research and industrial uses .

Properties

IUPAC Name

3-amino-4-phenylbutan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-8(12)10(11)7-9-5-3-2-4-6-9;/h2-6,10H,7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCSZKJGITYITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904729
Record name 3-Amino-4-phenyl-2-butanone hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5440-27-7
Record name 5440-27-7
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Record name 3-Amino-4-phenyl-2-butanone hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-phenylbutan-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 3-acetylamino-4-phenyl-2-butanone (12.5 g), 6N HCl (50 ml) and ethanol (50 ml) was stirred under refluxing conditions for 18 hours. The reaction mixture was concentrated under reduced pressure to yield 3-amino-4-phenyl-2-butanone hydrochloride (9.8 g, 81%).
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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